N-cyclohexyl-N'-[(E)-(2,4-dimethoxyphenyl)methylideneamino]oxamide
Overview
Description
N-cyclohexyl-N’-[(E)-(2,4-dimethoxyphenyl)methylideneamino]oxamide: is an organic compound that belongs to the class of oxamides It is characterized by the presence of a cyclohexyl group and a 2,4-dimethoxyphenyl group connected through a methyleneamino linkage to an oxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N’-[(E)-(2,4-dimethoxyphenyl)methylideneamino]oxamide typically involves the condensation of cyclohexylamine with 2,4-dimethoxybenzaldehyde, followed by the reaction with oxalic acid dihydrazide. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyleneamino linkage, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the oxamide core, potentially converting it into amines.
Substitution: The aromatic ring with methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or partially reduced intermediates.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes.
- Acts as a precursor for the synthesis of more complex organic molecules.
Biology:
- Potential applications in the development of bioactive compounds.
- Investigated for its antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in drug design and development.
- Studied for its pharmacological activities, including anti-inflammatory and analgesic effects.
Industry:
- Utilized in the production of advanced materials, such as polymers and resins.
- Employed in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-[(E)-(2,4-dimethoxyphenyl)methylideneamino]oxamide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its methyleneamino linkage and aromatic ring allow it to participate in hydrogen bonding and π-π interactions, which can modulate its biological activity.
Comparison with Similar Compounds
- N-cyclohexyl-N’-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide
- N-cyclohexyl-N’-[(E)-(4-methoxyphenyl)methylideneamino]oxamide
Uniqueness:
- The presence of the 2,4-dimethoxyphenyl group distinguishes it from other similar compounds, potentially enhancing its electronic properties and reactivity.
- Its specific structural features may confer unique biological activities and applications in various fields.
By understanding the synthesis, reactions, applications, and mechanism of action of N-cyclohexyl-N’-[(E)-(2,4-dimethoxyphenyl)methylideneamino]oxamide, researchers can further explore its potential in scientific and industrial domains.
Properties
IUPAC Name |
N-cyclohexyl-N'-[(E)-(2,4-dimethoxyphenyl)methylideneamino]oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-23-14-9-8-12(15(10-14)24-2)11-18-20-17(22)16(21)19-13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3,(H,19,21)(H,20,22)/b18-11+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEILUZGATCJVGX-WOJGMQOQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)C(=O)NC2CCCCC2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC(=O)C(=O)NC2CCCCC2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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